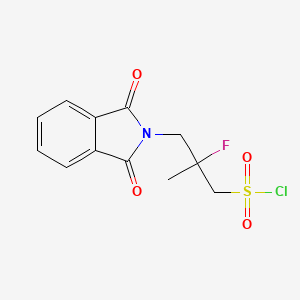

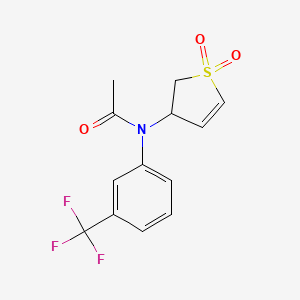

3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-fluoro-2-methylpropane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propylazanium chloride” has a CAS Number of 1823800-21-0 and a molecular weight of 256.69 . Another related compound, “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide”, has a CAS Number of 57001-43-1 and a molecular weight of 234.28 .

Molecular Structure Analysis

The InChI code for “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propylazanium chloride” is 1S/C11H12N2O3.ClH/c14-10-8-4-1-2-5-9(8)11(15)13(10)7-3-6-12-16;/h1-2,4-5,12,16H,3,6-7H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propylazanium chloride” is a powder at room temperature . The related compound “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide” has a melting point of 186-188°C .Scientific Research Applications

Sulfonyl Chlorides as Protecting and Activating Agents

Sulfonyl chlorides, similar in functionality to the compound , are utilized extensively in organic synthesis. For example, the use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new versatile sulfonating agent for amines demonstrates the utility of sulfonyl chlorides in amine protection and activation. This compound facilitates the sulfonation of primary and secondary amines, showcasing the sulfonyl group's ability to serve as a protecting and activating group under various conditions, including basic and reductive environments (Sakamoto et al., 2006).

Radiolabeling for Imaging

Sulfonyl chlorides have found applications in radiolabeling, which is critical in the development of diagnostic and therapeutic agents in nuclear medicine. The use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabeling of amines underlines its significance in creating imaging agents for positron emission tomography (PET). This method facilitates the labeling of various amines, highlighting the adaptability and efficiency of sulfonyl chlorides in synthesizing compounds relevant to medical imaging (Löser et al., 2013).

Solid-Phase Synthesis

The versatility of sulfonyl chlorides extends to solid-phase synthesis, where they enable the synthesis of complex organic molecules. An example is the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, using polymer-supported sulfonyl chloride. This approach demonstrates the utility of sulfonyl chlorides in facilitating reactions that lead to heterocyclic compounds with potential biological activity (Holte et al., 1998).

Enantioselective Synthesis

In the realm of enantioselective synthesis, compounds featuring sulfonyl chloride functionalities are instrumental in the development of chiral molecules with significant biological properties. The synthesis of 3-fully substituted 3-fluorooxindoles, containing a benzo-fused sulfamidate subunit through highly enantioselective Mannich-type reactions, exemplifies the role of sulfonyl chloride derivatives in constructing molecules with precise stereochemical configurations (Jian-bo Zhao et al., 2019).

Safety and Hazards

“3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propylazanium chloride” has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The related compound “3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide” has similar hazard statements .

properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)-2-fluoro-2-methylpropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFNO4S/c1-12(14,7-20(13,18)19)6-15-10(16)8-4-2-3-5-9(8)11(15)17/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKNZVGHKDRNGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C2=CC=CC=C2C1=O)(CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Tert-butyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2965248.png)

![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}methyl)aniline](/img/structure/B2965254.png)

![2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2965255.png)

![N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2965256.png)